molecular formula C26H27N3O2S B15005249 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-hexyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-hexyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B15005249
M. Wt: 445.6 g/mol
InChI Key: HNKATMCHKXLPKE-JWGURIENSA-N
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Description

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that combines an indole moiety with a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the indole derivative The indole is then functionalized to introduce the benzyl group, followed by the formation of the diazinane ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the diazinane ring or the indole moiety.

    Substitution: Various substituents can be introduced at different positions on the indole or diazinane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the diazinane ring can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of an indole moiety with a diazinane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H27N3O2S

Molecular Weight

445.6 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-hexyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H27N3O2S/c1-2-3-4-10-15-29-25(31)22(24(30)27-26(29)32)16-20-18-28(17-19-11-6-5-7-12-19)23-14-9-8-13-21(20)23/h5-9,11-14,16,18H,2-4,10,15,17H2,1H3,(H,27,30,32)/b22-16-

InChI Key

HNKATMCHKXLPKE-JWGURIENSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=S

Origin of Product

United States

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